alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol
Overview
Description
Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is a compound of interest in various chemical syntheses and research areas. It features a core structure that allows for diverse chemical reactions and modifications, leading to its utility in the synthesis of various chemical products and potential applications in materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol and similar compounds involves several key strategies, including enantioselective aminomethylation processes. For instance, a study demonstrated the enantioselective three-component reaction of α-diazo ketones with alcohols and 1,3,5-triazines, facilitated by rhodium/chiral phosphoric acid cooperative catalysis, as an efficient method for introducing aminomethyl groups to organic molecules (Che et al., 2020). This process underscores the importance of dual hydrogen bonding for electrophile-based enantiocontrol in the synthesis.
Molecular Structure Analysis
Understanding the molecular structure of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol involves examining its conformational stability, electronic distribution, and potential for intermolecular interactions. The molecular assembly and nucleation of structurally related compounds, like para-amino benzoic acid (PABA) from ethanolic solutions, provide insights into the preferences for certain crystal forms over others and the role of hydrogen-bonded dimers in solution stability and self-assembly (Toroz et al., 2015).
Scientific Research Applications
Enzymatic Synthesis of Aliphatic Primary ω-Amino Alcohols
- Scientific Field : Biocatalysis and Polymer Chemistry .
- Application Summary : Medium to long chain aliphatic amino alcohols have numerous applications in polymer-based industries . They are used in the biocatalytic reduction of amino fatty acids into corresponding amino alcohols .
- Methods of Application : This process uses carboxylic acid reductase and E. coli endogenous aldehyde reductases . The biocatalysts successfully produced 5.76 mM 12-amino-1-dodecanol from 10 mM of corresponding 12-amino-dodecanoic acid .
- Results or Outcomes : Up to 9.17 mM of 8-amino-1-octanol was obtained in 24 h on a preparative scale reaction of 50 mM substrate .
Biotechnological Applications of Alcohol Dehydrogenases
- Scientific Field : Biotechnology and Pharmaceutical Chemistry .
- Application Summary : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones . They are widely used in the asymmetric synthesis of chiral alcohols .
- Methods of Application : ADHs are used in the synthesis of chiral pharmaceuticals and fine chemicals . They are also used in the synthesis of Talampanel, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor .
- Results or Outcomes : The application of ADHs has led to the development of novel therapeutic drugs for treating epilepsy .
Alkanolamines in Organic Chemistry
- Scientific Field : Organic Chemistry .
- Application Summary : Alkanolamines, a type of amino alcohol, are organic compounds that contain both hydroxyl and amino functional groups on an alkane backbone . They are used as solvents, synthetic intermediates, and high-boiling bases .
- Methods of Application : Alkanolamines are often generated by the reaction of amines with epoxides . Hydrogenation or hydride reduction of amino acids gives the corresponding 2-aminoalcohols .
- Results or Outcomes : This process has led to the development of various alkanolamines, including methanolamine, ethanolamine, and 2-amino-2-methyl-1-propanol .
Synthesis of α-Amino Ketones
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : The amino ketone motif is important in synthetic and medicinal chemistry . The number of protocols developed in recent years for its synthesis has considerably increased .
- Methods of Application : The synthesis of α-amino ketones often involves the use of amino alcohols . The review article highlights applications to medicinal targets and presents mechanistic details .
- Results or Outcomes : The application of these methodologies has led to the development of novel synthetic routes and potential future developments within this area .
Alkanolamines in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry .
- Application Summary : Alkanolamines are used in the synthesis of various drugs . Two popular drugs, often called alkanolamine beta blockers, are members of this structural class: propranolol and pindolol . Isoetarine is yet another medicinally useful derivative of ethanolamine .
- Methods of Application : These drugs are synthesized using various chemical reactions involving alkanolamines .
- Results or Outcomes : The application of these methodologies has led to the development of novel therapeutic drugs for treating various conditions .
Synthesis of Highly Substituted Pyridines
- Scientific Field : Organic Chemistry .
- Application Summary : Amino alcohols are used in the synthesis of highly substituted pyridines .
- Methods of Application : The synthesis involves various chemical reactions and the use of amino alcohols .
- Results or Outcomes : The application of these methodologies has led to the development of novel synthetic routes and potential future developments within this area .
Future Directions
properties
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLYIMFOUYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3672-26-2 (hydrochloride) | |
Record name | 3,4-Dichlorophenylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90957054 | |
Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol | |
CAS RN |
3567-82-6 | |
Record name | α-(Aminomethyl)-3,4-dichlorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3567-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorophenylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(aminomethyl)-3,4-dichlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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